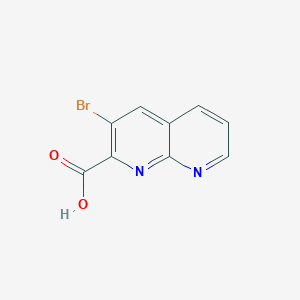![molecular formula C18H19Cl2N3O2 B2421509 1-(2,6-二氯苄基)-3-[(4-甲基哌嗪基)羰基]-2(1H)-吡啶酮 CAS No. 338755-00-3](/img/structure/B2421509.png)
1-(2,6-二氯苄基)-3-[(4-甲基哌嗪基)羰基]-2(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone is a synthetic organic compound characterized by its complex molecular structure
科学研究应用
1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical processes.
准备方法
The synthesis of 1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone typically involves multiple steps. The process begins with the preparation of the core pyridinone structure, followed by the introduction of the 2,6-dichlorobenzyl group and the 4-methylpiperazino carbonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
化学反应分析
1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed depend on the type of reaction and the reagents used.
作用机制
The mechanism of action of 1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
When compared to similar compounds, 1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone stands out due to its unique combination of functional groups and molecular structure. Similar compounds include:
- 1-(2,6-dichlorobenzyl)piperazine
- 2-(2,6-dichlorobenzyl)-1H-benzimidazole These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
属性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(4-methylpiperazine-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-21-8-10-22(11-9-21)17(24)13-4-3-7-23(18(13)25)12-14-15(19)5-2-6-16(14)20/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGZQUBAYSBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
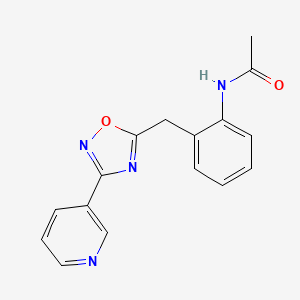
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)
![N-(2,6-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2421432.png)
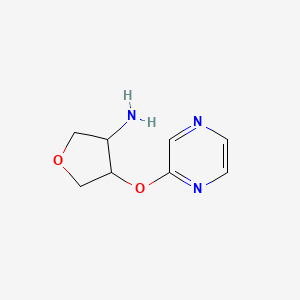
![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
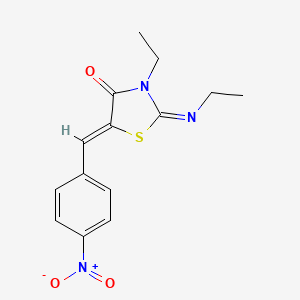
![2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2421439.png)
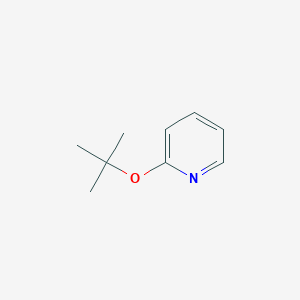
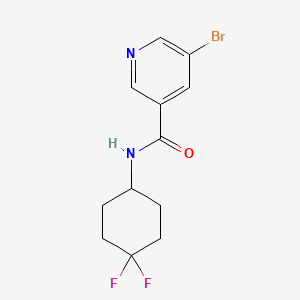
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)
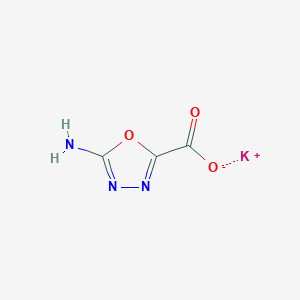
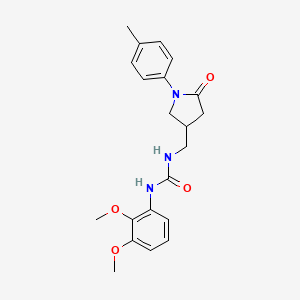
![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2421447.png)
